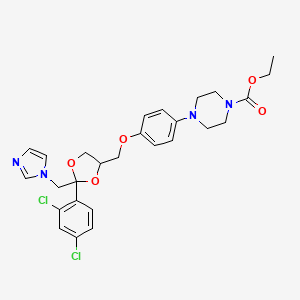

Dichlorophenyl imidazoldioxolan

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dichlorophenyl imidazoldioxolan is a chemical compound known for its antimicrobial properties. It is often used in cosmetic formulations due to its ability to inhibit the growth of microorganisms on the skin . The compound is recognized for its effectiveness in treating conditions such as dandruff, seborrheic dermatitis, and acne .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dichlorophenyl imidazoldioxolan typically involves the reaction of 2,4-dichlorophenyl with imidazole and dioxolane under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dichlorophenyl imidazoldioxolan undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted imidazoldioxolan compounds .

Scientific Research Applications

Dichlorophenyl imidazoldioxolan has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Employed in studies related to microbial inhibition and antimicrobial activity.

Mechanism of Action

The mechanism of action of dichlorophenyl imidazoldioxolan involves its ability to inhibit the biosynthesis of ergosterol, a key component of fungal cell membranes . By blocking ergosterol production, the compound disrupts the integrity of the cell membrane, leading to the death of the microorganism. Additionally, it scavenges free radicals and decreases free fatty acid oxidation, contributing to its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to dichlorophenyl imidazoldioxolan include:

Ketoconazole: Another antifungal agent used in treating dandruff and seborrheic dermatitis.

Selenium sulfide: Used in anti-dandruff shampoos for its antifungal properties.

Zinc pyrithione: Commonly found in anti-dandruff shampoos and known for its antimicrobial activity.

Uniqueness

This compound is unique due to its broad-spectrum antimicrobial activity and its ability to control sebum production, making it particularly effective in treating oily skin and dandruff . Its dual action of inhibiting microbial growth and reducing sebum output sets it apart from other similar compounds.

Biological Activity

Dichlorophenyl imidazoldioxolan, commonly known as Elubiol , is a synthetic compound belonging to the imidazole class of antifungals. It is primarily utilized in personal care products aimed at treating dandruff and controlling oily skin conditions. The compound exhibits significant biological activity, particularly in its ability to inhibit fungal growth and modulate sebum production.

- Chemical Formula : C₁₄H₁₃Cl₂N₃O₂

- Molecular Weight : 561.46 g/mol

- Structure : Contains a dichlorophenyl group which is crucial for its biological efficacy.

Antifungal Activity

This compound has demonstrated potent antifungal properties, particularly against Malassezia furfur, a yeast associated with dandruff and seborrheic dermatitis. In vitro studies have shown that it can inhibit up to 90% of this organism at specific concentrations .

Table 1: Antifungal Efficacy of this compound

| Organism | Inhibition Rate (%) | Concentration (mg/mL) |

|---|---|---|

| Malassezia furfur | 90 | 0.1 |

| Propionibacterium acnes | 85 | 0.5 |

| Microsporum spp. | 75 | 0.2 |

The primary mechanism through which this compound exerts its antifungal activity is by inhibiting the biosynthesis of ergosterol , an essential component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death.

Sebum Modulation

In addition to its antifungal properties, this compound has been shown to influence sebum production. Studies indicate that it can reduce sebum excretion rates, making it beneficial for individuals with oily skin .

Table 2: Effects on Sebum Production

| Treatment | Sebum Excretion Rate (g/cm²/day) | Percentage Reduction (%) |

|---|---|---|

| Control | 1.5 | - |

| This compound (0.5%) | 1.0 | 33 |

| Topical Erythromycin-Zinc Complex | 1.2 | 20 |

Case Study 1: Treatment of Dandruff

A clinical trial involving participants with moderate to severe dandruff used a shampoo containing this compound over a period of eight weeks. Results showed significant improvement in dandruff severity and reduction in scalp itchiness compared to a placebo group.

Case Study 2: Acne Management

In another study focusing on acne management, participants treated with a formulation containing this compound exhibited reduced sebum production and lower acne lesion counts after six weeks, highlighting its dual role as both an antifungal and anti-seborrheic agent .

Properties

IUPAC Name |

ethyl 4-[4-[[2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30Cl2N4O5/c1-2-35-26(34)33-13-11-32(12-14-33)21-4-6-22(7-5-21)36-16-23-17-37-27(38-23,18-31-10-9-30-19-31)24-8-3-20(28)15-25(24)29/h3-10,15,19,23H,2,11-14,16-18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEVFSWCSRVJBSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30Cl2N4O5 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50868854 |

Source

|

| Record name | Ethyl 4-[4-({2-(2,4-dichlorophenyl)-2-[(1H-imidazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50868854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

561.5 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.